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Diisocyanodiphenylmethane - 956-62-7

Diisocyanodiphenylmethane

Catalog Number: EVT-8023333
CAS Number: 956-62-7
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol
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Product Introduction

1. Source and Classification

Diisocyanodiphenylmethane is synthesized primarily from aniline and phosgene, leading to its classification as a synthetic organic compound. It falls within the broader category of diisocyanates, which are crucial intermediates in the manufacture of polyurethanes. The compound's chemical formula is C15H10N2O2, and it has a molecular weight of 250.25 g/mol.

2. Synthesis Analysis

The synthesis of diisocyanodiphenylmethane typically involves the reaction of aniline with phosgene in a controlled environment to produce the desired diisocyanate. The process can be summarized as follows:

  • Reactants: Aniline and phosgene.
  • Conditions: The reaction is usually conducted in a solvent such as dichloromethane at low temperatures (0-5 °C) to minimize the formation of side products.
  • Reaction Mechanism: The nucleophilic attack of aniline on phosgene leads to the formation of carbamoyl chloride intermediates, which subsequently decompose to yield diisocyanodiphenylmethane.
  • Yield Optimization: Parameters such as temperature, concentration of reactants, and reaction time are critical for optimizing yield and purity.
3. Molecular Structure Analysis

Diisocyanodiphenylmethane has a symmetrical structure featuring two isocyanate groups attached to a central methylene bridge connecting two phenyl rings. The structural formula can be represented as:

C6H4 NCO 2C6H4\text{C}_6\text{H}_4\text{ NCO }_2\text{C}_6\text{H}_4
4. Chemical Reactions Analysis

Diisocyanodiphenylmethane participates in various chemical reactions, primarily due to its reactive isocyanate groups:

  • Polymerization: It readily reacts with polyols to form polyurethanes through step-growth polymerization.
  • Hydrolysis: In the presence of moisture, diisocyanodiphenylmethane can hydrolyze to form corresponding amines and carbon dioxide.
  • Reaction with Alcohols: It reacts with alcohols to form urethane linkages, which are foundational in polyurethane chemistry.
5. Mechanism of Action

The mechanism by which diisocyanodiphenylmethane acts in forming polyurethanes involves nucleophilic attack by hydroxyl groups from polyols on the electrophilic carbon atom of the isocyanate group:

  1. Initiation: Hydroxyl group attacks the carbon atom of the isocyanate.
  2. Formation of Urethane Linkage: This results in the formation of a carbamate intermediate, which rearranges to form a stable urethane bond.
  3. Crosslinking: Further reactions can lead to crosslinking between different polymer chains, enhancing material properties such as elasticity and strength.
6. Physical and Chemical Properties Analysis

Diisocyanodiphenylmethane exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 250 °C.
  • Density: Around 1.23 g/cm³ at 20 °C.
  • Solubility: Soluble in organic solvents like acetone and dichloromethane but insoluble in water due to its hydrophobic nature.
  • Reactivity: Highly reactive towards nucleophiles, particularly water and alcohols.
7. Applications

Diisocyanodiphenylmethane has diverse applications across various industries:

  • Polyurethane Production: It serves as a key ingredient in producing flexible and rigid polyurethane foams used in insulation, automotive parts, and furniture.
  • Adhesives and Sealants: Its reactivity allows it to be utilized in formulating strong adhesives and sealants for construction and automotive applications.
  • Coatings: Employed in making durable coatings that provide resistance against abrasion and chemicals.
Synthetic Methodologies and Catalytic Innovations

Phosgenation vs. Non-Phosgene Routes: Mechanistic Comparisons

Phosgenation Mechanism:The conventional synthesis of MDI involves a three-step process:

  • Acid-catalyzed condensation of aniline and formaldehyde yields methylenedianiline (MDA) isomers (e.g., 4,4′-, 2,4′-, and 2,2′-MDA).
  • Phosgenation of MDA: MDA reacts with phosgene (COCl₂) via a two-stage mechanism:
  • Cold stage: Formation of carbamoyl chloride intermediates at 40–80°C.
  • Hot stage: Thermal decomposition of intermediates to MDI at 100–200°C [1] [6].
  • Distillation isolates monomeric MDI isomers from polymeric fractions [9].

Table 1: Key Parameters in Phosgenation

ParameterValue/RangeImpact
Phosgene:MDA molar ratio1.1:1–1.3:1Minimizes oligomer byproducts
Reaction temperature (cold stage)40–80°CControls carbamoyl chloride stability
HCl byproduct yield~0.9 tons/ton MDIRequires scrubbing/recycling

Non-Phosgene Routes:

  • Carbamate Route: MDA reacts with dimethyl carbonate (DMC) or diphenyl carbonate to form dicarbamates, followed by thermal cracking at 200–300°C to release MDI. Byproducts include methanol (recyclable) instead of HCl [7].
  • Oxidative Carbonylation: Catalytic reaction of MDA with CO/O₂ using Pd or Se catalysts yields MDI directly. Achieves ~85% selectivity but faces catalyst deactivation challenges [7].

Comparative Metrics:

  • Yield: Phosgenation (85–93%) vs. Carbamate route (75–82%) [7].
  • Environmental Footprint: Phosgenation generates 4–6 tons CO₂/ton MDI; carbamate route reduces emissions by ~70% [7].

Role of Acid Catalysts in Aniline-Formaldehyde Condensation

Catalyst Influence on Isomer Distribution:The condensation reaction proceeds via electrophilic aromatic substitution. Acid catalysts (HCl, H₂SO₄) protonate formaldehyde, generating electrophilic +CH₂OH species. Key factors:

  • HCl concentration: Higher acidity (pH < 2) favors 4,4′-MDA (kinetically controlled product), while lower acidity promotes 2,4′-MDA [1] [3].
  • Aniline/Formaldehyde ratio: Excess aniline (>2:1 molar ratio) suppresses polyamine formation, increasing monomeric MDA yield [1].

Table 2: Catalyst Impact on MDA Isomer Profile

Catalyst System4,4′-MDA (%)2,4′-MDA (%)2,2′-MDA (%)
1.0M HCl, 50°C60–7520–350.5–5
0.5M H₂SO₄, 70°C45–5535–451–3
Zeolite H-Beta80–8810–15<1

Innovations:Solid acid catalysts (zeolites, ion-exchange resins) enable continuous processes and reduce corrosion. Zeolite H-Beta achieves 88% 4,4′-MDA selectivity via shape-selective confinement [3] [6].

Oligomerization Control in Polymeric MDI Production

Kinetics of Oligomer Formation:Polymeric MDI (pMDI) contains 30–70% oligomers (e.g., tri-cyclic, tetra-cyclic species). Oligomerization occurs via:

  • Urea linkage formation: MDI + H₂O → amine + CO₂ → polyurea.
  • Urethane/Allophanate formation: MDI + polyol → urethane → allophanate at >100°C.

Control Strategies:

  • Stoichiometry: MDI:polyol ratios > 2:1 favor NCO-terminated oligomers [4].
  • Branching Modifiers: Dendritic additives (e.g., nitroisophthalate-based dendrons) limit chain entanglement, reducing viscosity by 30% [8].
  • Thermal Modulation: Oligomerization at 60–80°C minimizes allophanate crosslinks [4].

Table 3: Oligomer Profiles in Commercial pMDI

Oligomer TypeStructureTypical Content (wt%)Function
Monomeric MDIC₁₃H₁₀N₂O₂25–50Reactive crosslinker
Tri-cyclicC₂₉H₂₀N₄O₄20–35Flexibility enhancer
Tetra-cyclicC₄₃H₂₈N₆O₆10–25Viscosity modifier

Properties

CAS Number

956-62-7

Product Name

Diisocyanodiphenylmethane

IUPAC Name

1-isocyano-4-[(4-isocyanophenyl)methyl]benzene

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C15H10N2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2

InChI Key

SYRYWPVKZTYAFV-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+]#[C-]

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+]#[C-]

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